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Introduction

Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin's lymphoma characterized by
the t(11;14)(g13;932) translocation, leading to the overexpression of cyclin D1.[1] A key feature
of MCL, including the JeKo-1 cell line, is the overexpression of the anti-apoptotic protein Bcl-2,
which contributes to its pathogenesis and chemoresistance.[1] PTD10 is a novel therapeutic
agent under investigation for its potential to induce apoptosis in cancer cells. These application
notes provide detailed protocols for the treatment of JeKo-1 cells with PTD10 to induce
apoptosis and methods for its quantification and mechanistic evaluation.

Data Presentation

Table 1: Cytotoxicity of PTD10 on JeKo-1 Cells
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PTD10

Cell Viability (%)

Cell Viability (%)

Cell Viability (%)

Concentration (uM)  after 24h after 48h after 72h
0 (Vehicle Control) 100+ 4.2 100+5.1 100+ 4.8
1 85.3+£3.9 72.1+£45 60.5+£5.3
5 62.7+5.1 48.9 + 3.8 352+4.1
10 451 +35 28440 158+3.2
25 20.8+2.9 10.2+25 51+19
IC50 (UM) ~8.5 ~6.2 ~3.8

Data are presented as mean + standard deviation from three independent experiments.

Table 2: Apoptosis Induction by PTD10 in JeKo-1 Cells (48h treatment)

PTD10

Early Apoptotic
Cells (%) (Annexin

Late
Apoptotic/Necrotic

Total Apoptotic

Concentration (uM) V+IPL) Cells (%) (Annexin Cells (%)
V+/PI+)

0 (Vehicle Control) 3.2+0.8 15+04 47+1.2

5 256121 10.3+15 359+ 3.6

10 42.1 +3.5 20.8+2.2 62.9+5.7

25 55.9+4.2 354+3.1 91.3+7.3

Data are presented as mean + standard deviation from three independent experiments.

Table 3: Effect of PTD10 on Apoptosis-Related Protein Expression in JeKo-1 Cells (48h

treatment)
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Relative Cleaved

Relative Bcl-2 Relative Bax
PTD10 ] ] Caspase-3
. Expression (Fold Expression (Fold .
Concentration (uM) Expression (Fold
Change) Change)
Change)
0 (Vehicle Control) 1.00 1.00 1.00
10 0.45 1.85 3.50

Expression levels were quantified by densitometry of Western blots and normalized to a
loading control (e.g., B-actin). Data represents the fold change relative to the vehicle control.
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Caption: Proposed signaling pathway of PTD10-induced apoptosis in JeKo-1 cells.
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Caption: Experimental workflow for assessing PTD10-induced apoptosis.

Experimental Protocols
JeKo-1 Cell Culture

JeKo-1 cells are cultured in suspension.

Materials:

e JeKo-1 cell line (e.g., ATCC® CRL-3006™)

e RPMI-1640 medium (ATCC-formulated, e.g., Catalog No. 30-2001)
o Fetal Bovine Serum (FBS), heat-inactivated[2]
 Penicillin-Streptomycin (optional)

¢ Phosphate-Buffered Saline (PBS)

e Trypan blue solution
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e Incubator (37°C, 5% CO2)

e Centrifuge

e Cell culture flasks (e.g., T-25, T-75)
Protocol:

e Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated
FBS.[2][3] Penicillin (100 U/mL) and streptomycin (100 pg/mL) can be added if desired.

e Thaw a cryopreserved vial of JeKo-1 cells rapidly in a 37°C water bath.[4]

o Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium.

e Centrifuge at 125 x g for 5-7 minutes.

o Discard the supernatant and gently resuspend the cell pellet in 5 mL of complete growth
medium in a T-25 flask.

e Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]

» For routine passaging, maintain cell densities between 0.5 x 10% and 1.5 x 10° cells/mL.[2]
Do not exceed 2.5 x 10°© cells/mL.

e To subculture, determine cell viability and density using a hemocytometer and trypan blue
exclusion.

o Centrifuge the required volume of cell suspension, resuspend the pellet in fresh complete
medium, and seed new flasks at a density of approximately 0.5 x 10° cells/mL.[2]

Cell Viability Assay

Materials:
e JeKo-1 cells in complete growth medium

e PTD10 stock solution
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o 96-well cell culture plates

e AlamarBlue™ cell viability reagent[5]

o Fluorescence plate reader

Protocol:

e Seed JeKo-1 cells in a 96-well plate at a density of 5 x 104 cells per 100 pL per well.[5]

e Prepare serial dilutions of PTD10 in complete growth medium.

o Add the desired final concentrations of PTD10 to the wells. Include a vehicle-only control.
 Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO2.[5]

e At each time point, add 10 uL of AlamarBlue™ reagent to each well.[5]

e Incubate for 3-4 hours at 37°C, protected from light.

o Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength
of 590 nm.[5]

o Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:
e Treated and control JeKo-1 cells

e Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium lodide (PI),
and 1X Binding Buffer)[6]

e Cold PBS
e Flow cytometer

Protocol:
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 Induce apoptosis by treating JeKo-1 cells with desired concentrations of PTD10 for the
specified duration. Include a vehicle-treated negative control.

e Collect approximately 1-5 x 10° cells per sample by centrifugation (e.g., 300 x g for 5
minutes).

e Wash the cells once with cold PBS and discard the supernatant.

e Resuspend the cell pellet in 100 pL of 1X Binding Buffer.[7]

e Add 5 pL of Annexin V-FITC and 5 pL of Pl solution to the cell suspension.

o Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
e Add 400 pL of 1X Binding Buffer to each tube.[7]

e Analyze the samples by flow cytometry as soon as possible.

o Use appropriate controls to set up compensation and quadrants for data analysis. Healthy
cells will be Annexin V- and Pl-negative; early apoptotic cells will be Annexin V-positive and
Pl-negative; late apoptotic or necrotic cells will be Annexin V- and PI-positive.[8]

Caspase-3/7 Activity Assay

Materials:

Treated and control JeKo-1 cells

Caspase-Glo® 3/7 Assay Kit (Promega)[9]

White-walled 96-well plates

Luminometer

Protocol:

e Seed JeKo-1 cells in a white-walled 96-well plate at a density of 2 x 104 cells per 100 uL per

well.
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o Treat cells with PTD10 as described for the viability assay.

» Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
e Add 100 pL of Caspase-Glo® 3/7 Reagent to each well.[9]

o Mix the contents of the wells by gently shaking the plate for 30 seconds.

e Incubate at room temperature for 1-2 hours, protected from light.[10]

e Measure luminescence using a plate-reading luminometer.[9]

e The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for Bcl-2 Family Proteins and Cleaved
Caspase-3

Materials:

Treated and control JeKo-1 cells

 Ice-cold PBS

o RIPA buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels

e PVDF or nitrocellulose membranes

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-f3-actin)
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HRP-conjugated secondary antibodies

TBST (Tris-Buffered Saline with 0.1% Tween-20)

ECL chemiluminescence substrate

Chemiluminescence imaging system

Protocol:

e Cell Lysate Preparation:

[¢]

Harvest treated and control cells by centrifugation.

o

Wash the cell pellet with ice-cold PBS.

[e]

Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.[11]

o

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

[¢]

Collect the supernatant containing the protein lysate.
e Protein Quantification:
o Determine the protein concentration of each lysate using a BCA assay.[11]

e SDS-PAGE and Transfer:

[¢]

Normalize protein amounts for all samples (typically 20-40 pg per lane).[11]

[¢]

Mix lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

[e]

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by
size.

[e]

Transfer the separated proteins to a PVDF membrane.[12]

e Immunoblotting:
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o Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]

o Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, 1:1000 dilution)
overnight at 4°C with gentle agitation.[11]

o Wash the membrane three times with TBST for 5-10 minutes each.[11][12]

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.[11]

o Wash the membrane again three times with TBST.

e Detection:
o Apply ECL substrate to the membrane.[11]
o Capture the chemiluminescent signal using an imaging system.[11]

o Perform densitometry analysis using image analysis software to quantify band intensities,
normalizing to the loading control (e.g., B-actin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for PTD10-Induced
Apoptosis in JeKo-1 Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12384376#ptd10-treatment-for-inducing-apoptosis-
in-jeko-1-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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